molecular formula C23H23N3O2 B2929375 3-(1-methyl-1H-pyrazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine CAS No. 2034556-43-7

3-(1-methyl-1H-pyrazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine

Cat. No.: B2929375
CAS No.: 2034556-43-7
M. Wt: 373.456
InChI Key: KXCKMAOXVJKYGZ-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine is a synthetic organic compound that features a combination of pyrazole, xanthene, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Xanthene synthesis: Xanthene derivatives are often synthesized via the condensation of resorcinol with phthalic anhydride.

    Piperidine incorporation: The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Industry: Used in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methyl-1H-pyrazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine: can be compared with other compounds containing pyrazole, xanthene, or piperidine moieties.

    1-(9H-xanthene-9-carbonyl)piperidine: Lacks the pyrazole ring but shares the xanthene and piperidine components.

    3-(1-methyl-1H-pyrazol-3-yl)piperidine: Lacks the xanthene moiety but contains the pyrazole and piperidine components.

Uniqueness

The uniqueness of this compound lies in its combined structure, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-25-14-12-19(24-25)16-7-6-13-26(15-16)23(27)22-17-8-2-4-10-20(17)28-21-11-5-3-9-18(21)22/h2-5,8-12,14,16,22H,6-7,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCKMAOXVJKYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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